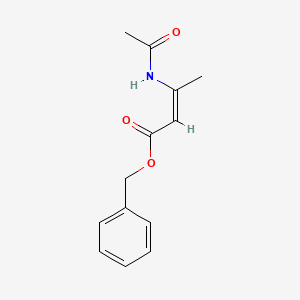![molecular formula C27H27N3O2S3 B12125683 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12125683.png)
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide” is a complex organic compound that belongs to the class of thiazolidinones and thiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide” typically involves multi-step organic reactions. The key steps may include:
Formation of Thiazolidinone Ring: This can be achieved by the reaction of a suitable aldehyde with a thiosemicarbazide under acidic conditions.
Formation of Thiazole Ring: This involves the cyclization of a suitable α-haloketone with a thioamide.
Coupling Reactions: The final step involves coupling the thiazolidinone and thiazole moieties through a suitable linker, such as butanamide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Thiazolidinones and thiazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of “4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Widely studied for their antimicrobial and anticancer activities.
Uniqueness
The unique combination of thiazolidinone and thiazole moieties in “4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide” provides a distinct set of chemical and biological properties that may offer advantages over other similar compounds.
Propiedades
Fórmula molecular |
C27H27N3O2S3 |
|---|---|
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C27H27N3O2S3/c1-3-19-9-11-20(12-10-19)16-23-25(32)30(27(33)35-23)13-5-8-24(31)29-26-28-17-22(34-26)15-21-7-4-6-18(2)14-21/h4,6-7,9-12,14,16-17H,3,5,8,13,15H2,1-2H3,(H,28,29,31)/b23-16- |
Clave InChI |
CZSNHYQMHYYRFS-KQWNVCNZSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC(=C4)C |
SMILES canónico |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12125600.png)


![butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125621.png)
)amin e](/img/structure/B12125645.png)
![Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12125648.png)

![2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester](/img/structure/B12125671.png)
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl-](/img/structure/B12125681.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B12125694.png)

